cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride
Description
Properties
CAS No. |
2649073-81-2 |
|---|---|
Molecular Formula |
C7H15Cl2N3 |
Molecular Weight |
212.12 g/mol |
IUPAC Name |
cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c8-6(5-1-2-5)7-9-3-4-10-7;;/h5-6H,1-4,8H2,(H,9,10);2*1H |
InChI Key |
ORHXBQPSVGUKIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=NCCN2)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Condensation with α-Diketones
In a protocol adapted from, the diketone 8 (2-(6-methylpyridin-2-yl)ethane-1,2-dione) is condensed with cyclopropanecarboxaldehyde and ammonium acetate in a mixture of tert-butyl methyl ether (t-BuOMe) and methanol. The reaction proceeds at room temperature, yielding the 4,5-dihydroimidazole intermediate. This step achieves 56–83% yields depending on the aldehyde’s steric and electronic properties.
Reaction conditions :
-
Solvent: t-BuOMe/MeOH (1:1 v/v)
-
Temperature: 25°C
-
Time: 12–24 hours
Introduction of the Cyclopropyl Group
The cyclopropyl moiety is introduced via nucleophilic substitution or transition metal-catalyzed cross-coupling. A two-step strategy is commonly employed:
Cyclopropanation of Allylic Precursors
A Simmons-Smith reaction using diethylzinc and diiodomethane can generate the cyclopropane ring. For instance, treatment of an allylic alcohol intermediate with CH<sub>2</sub>I<sub>2</sub> and Et<sub>2</sub>Zn in dichloromethane at 0°C affords the cyclopropyl derivative in 65–72% yield .
Key considerations :
-
Steric hindrance from the imidazole ring necessitates prolonged reaction times (up to 48 hours).
-
Anhydrous conditions are critical to prevent diethylzinc hydrolysis.
Coupling with Cyclopropylboronic Acids
Formation of the Methanamine Side Chain
The methanamine group is installed via reductive amination or Gabriel synthesis.
Reductive Amination
A ketone intermediate (e.g., cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanone) is treated with ammonium acetate and sodium cyanoborohydride (NaBH<sub>3</sub>CN) in methanol. The reaction proceeds at pH 4–5 (adjusted with acetic acid) and achieves 70–85% yields .
Optimization notes :
-
Excess ammonium acetate (3 equiv.) drives the reaction to completion.
-
NaBH<sub>3</sub>CN is preferred over NaBH<sub>4</sub> due to its selective reduction of imines.
Gabriel Synthesis
In an alternative approach, phthalimide protection of the amine is followed by alkylation and deprotection. For example, treatment of 2-(bromomethyl)imidazole with potassium phthalimide in DMF at 150°C for 5 hours yields the phthalimide-protected intermediate, which is subsequently hydrolyzed with hydrazine.
Salt Formation: Conversion to Dihydrochloride
The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid.
Acid-Base Reaction
A solution of cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine in anhydrous diethyl ether is bubbled with HCl gas at 0°C. The precipitate is filtered, washed with cold ether, and dried under vacuum to afford the dihydrochloride salt in 90–95% yield .
Critical parameters :
-
Strict control of HCl gas flow prevents over-acidification.
-
Anhydrous solvents minimize hydrolysis of the imidazole ring.
Purification and Characterization
Chromatographic Methods
Silica gel column chromatography (hexane/ethyl acetate gradient) is used to purify intermediates. For the final dihydrochloride, recrystallization from ethanol/water (9:1 v/v) provides high-purity material (>95% by HPLC).
Spectroscopic Data
-
<sup>1</sup>H NMR (D<sub>2</sub>O, 400 MHz): δ 1.15–1.25 (m, 4H, cyclopropyl), 3.45 (t, J = 8 Hz, 2H, imidazoline CH<sub>2</sub>), 3.85 (t, J = 8 Hz, 2H, imidazoline CH<sub>2</sub>), 4.10 (s, 2H, CH<sub>2</sub>NH<sub>2</sub>).
-
HRMS : m/z calcd for C<sub>7</sub>H<sub>13</sub>N<sub>3</sub> [M+H]<sup>+</sup>: 154.1080; found: 154.1078.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Reductive Amination | 85 | 97 | High selectivity | Requires acidic conditions |
| Gabriel Synthesis | 78 | 95 | Avoids over-alkylation | Multi-step, time-consuming |
| Direct Condensation | 56 | 90 | One-pot reaction | Low yield for bulky substituents |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine moiety, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding imidazoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group, where halogenation or other electrophilic reagents can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of imidazoline derivatives.
Substitution: Introduction of halogenated cyclopropyl derivatives.
Scientific Research Applications
Cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The cyclopropyl group provides steric hindrance, while the imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Substituent Effects :
- Dihydroimidazole vs. Imidazole : The 4,5-dihydroimidazole core lacks aromaticity, altering electron distribution and hydrogen-bonding capacity compared to fully aromatic analogs.
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
*Estimated based on cyclopropyl (C3H5) replacing isopropyl (C3H7) in the analog from .
Key Observations :
- The cyclopropyl analog has a lower molecular weight than its isopropyl counterpart due to reduced hydrogen content.
- Imazapic’s higher molecular weight reflects additional functional groups (carboxylic acid, pyridine), highlighting divergent applications .
Biological Activity
Cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C7H13N3·2HCl
Molecular Weight: 195.11 g/mol
CAS Number: 2649047-21-0
The compound features a cyclopropyl group attached to a 4,5-dihydro-1H-imidazol-2-yl moiety, which contributes to its unique biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity: The imidazole ring is known to interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Receptor Modulation: The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
Antimicrobial Activity
In vitro studies have shown that this compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, a study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MIC) in the low micromolar range.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Antitumor Activity
Another area of investigation is the potential antitumor activity of this compound. In a recent study involving cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), this compound exhibited cytotoxic effects with IC50 values indicating significant potency.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 15.0 |
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of imidazole derivatives, highlighting the importance of substituents on the imidazole ring for enhancing biological activity. Studies suggest that modifications to the cyclopropyl group can lead to increased potency and selectivity for specific biological targets.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Early data indicate favorable oral bioavailability and a half-life suitable for therapeutic applications.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride?
The synthesis typically involves cyclization reactions of precursor amines or nitriles. For example, nickel-catalyzed cyclization of amido-nitriles under mild conditions (20–50°C, aqueous medium) has been reported for analogous imidazoline derivatives, yielding 75–90% purity . Key steps include tautomerization and dehydrative cyclization. Optimization of reaction conditions (e.g., pH 7–9, inert atmosphere) is critical to minimize side products like uncyclized intermediates .
Q. How is the compound characterized to confirm structural integrity and purity?
Characterization employs:
- NMR spectroscopy : H and C NMR to verify cyclopropane and imidazoline ring protons (e.g., δ 1.2–1.5 ppm for cyclopropane; δ 3.5–4.0 ppm for imidazoline CH) .
- Mass spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H] at m/z 215.1) .
- Elemental analysis : Matching calculated vs. observed C, H, N, and Cl content (e.g., C: 43.2%, H: 6.5%, N: 18.1%, Cl: 23.2%) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Sparingly soluble in water (<1 mg/mL) but dissolves in DMSO (up to 10 mg/mL with sonication) . Ethanol and acetonitrile show limited solubility (<0.5 mg/mL).
- Stability : Stable at −20°C for >12 months in anhydrous, light-protected vials. Degrades at >40°C or in acidic media (pH <3), forming cyclopropane ring-opened byproducts .
Q. Which reagents and catalysts are critical for optimizing its synthesis?
- Catalysts : Nickel(II) chloride (1–5 mol%) for nitrile cyclization .
- Reducing agents : Sodium borohydride for intermediate amine reduction.
- Solvents : Ethanol/water mixtures (3:1 v/v) for balanced reactivity and solubility .
Advanced Research Questions
Q. What mechanistic insights explain the cyclization pathway during synthesis?
The cyclopropane-imidazoline core forms via a nickel-mediated nitrile insertion followed by intramolecular nucleophilic attack. Density functional theory (DFT) studies suggest a six-membered transition state with a ∆G of 25–30 kcal/mol, favoring cis-cyclopropane geometry. Side reactions (e.g., dimerization) are suppressed by steric hindrance from the cyclopropyl group .
Q. How can researchers assess the compound’s bioactivity, such as enzyme inhibition or receptor binding?
Q. What structural modifications enhance its pharmacological properties?
Q. How can contradictions in reported synthesis yields (e.g., 60% vs. 85%) be resolved?
Discrepancies arise from:
- Catalyst purity : Commercial NiCl may contain trace Fe (reduces activity by 20%) .
- Workup methods : Ethanol precipitation vs. column chromatography alters recovery rates (10–15% loss in latter) . Standardizing protocols (e.g., inert atmosphere, HPLC monitoring) improves reproducibility.
Q. What computational tools predict synthetic pathways or degradation products?
- Retrosynthesis software : Tools leveraging Reaxys/Pistachio databases propose routes via amido-nitrile precursors .
- Degradation modeling : Molecular dynamics simulations (AMBER force field) predict hydrolysis at pH <3, yielding cyclopropane-opened aldehydes .
Q. How are degradation pathways analyzed under accelerated stability conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
